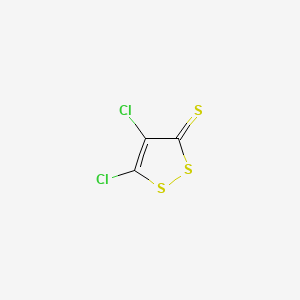

4,5-dichloro-3H-1,2-dithiole-3-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

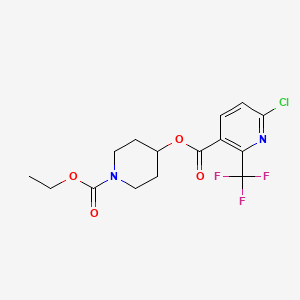

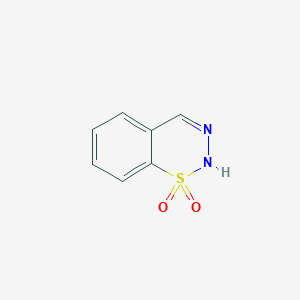

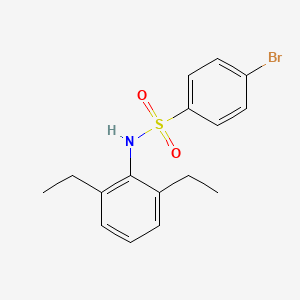

4,5-Dichloro-3H-1,2-dithiole-3-thione is a chemical compound with the molecular formula C3H2Cl2S3 and a molecular weight of 205.15 . It is a significant compound with various pharmacological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives has been described in the literature . For instance, it has been shown that the reaction of this compound with potassium isocyanate unexpectedly gave 5,5′-thiobis (4-chloro-3H-1,2-dithiole-3-thione) .Molecular Structure Analysis

The InChI code for this compound is 1S/C3H2Cl2S3/c4-1-2(5)7-8-3(1)6/h7-8H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

This compound is reactive and can participate in various chemical reactions. For example, it can undergo 1,3-dipolar cycloadditions and nucleophilic substitution of the 5-chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.13 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 4,5-Dichloro-3H-1,2-dithiole-3-thione is utilized in various chemical syntheses. For instance, its reaction with potassium isocyanate produces 5,5'-thiobis(4-chloro-3H-1,2-dithiole-3-thione), demonstrating its versatility in creating novel compounds with significant pharmacological activities (Ogurtsov & Rakitin, 2022).

- The compound undergoes 1,3-dipolar cycloaddition reactions with internal and terminal alkynes, leading to the formation of diverse heterocyclic systems. This underscores its potential in the development of complex chemical structures (Ogurtsov et al., 2011).

Potential in Cancer Research

- In the context of cancer research, the compound has been investigated for its role in producing acetylthioglycoside conjugates. These conjugates have demonstrated cancer preventive activity, highlighting the compound's potential in developing novel cancer therapeutics (Fedorov et al., 2021).

Novel Heterocyclic Systems

- This compound contributes to the synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives of 1,3-dithioles. This highlights its utility in creating a variety of chemical structures, which could be important in pharmaceutical development (Ogurtsov et al., 2003).

Pharmacological Activities

- The compound's derivatives are involved in synthesizing various pharmacologically active substances. Its versatility in reactions and ability to form diverse compounds positions it as a valuable chemical in drug development (Kim & Gates, 1997).

Advanced Chemical Transformations

- This compound is instrumental in the synthesis and study of novel chemical entities. Its reactivity facilitates the creation of advanced heterocyclic systems, which can be applied in various scientific and industrial applications (Ogurtsov & Rakitin, 2005).

Wirkmechanismus

Target of Action

It is known that 3h-1,2-dithiole-3-thiones, a class of compounds to which 4,5-dichloro-3h-1,2-dithiole-3-thione belongs, have significant pharmacological activity .

Mode of Action

It is known that 3H-1,2-dithiole-3-thiones can produce hydrogen sulfide (H2S), a gaseous signaling molecule . The reaction of this compound with potassium isocyanate unexpectedly gave 5,5′-thiobis (4-chloro-3H-1,2-dithiole-3-thione) .

Eigenschaften

IUPAC Name |

4,5-dichlorodithiole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2S3/c4-1-2(5)7-8-3(1)6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFQMIVUPGFPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SSC1=S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)

![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)

![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)

![3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2719898.png)